![molecular formula C16H14N6S B1237497 [(E)-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methylideneamino]thiourea](/img/structure/B1237497.png)
[(E)-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methylideneamino]thiourea
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Overview
Description
[[1-phenyl-3-(3-pyridinyl)-4-pyrazolyl]methylideneamino]thiourea is a pyrazolopyridine.
Scientific Research Applications
Synthesis and Reactions
- Synthesis and Derivative Formation : This compound has been used as a starting material for synthesizing various heterocyclic compounds, including thiazole and triazine derivatives. Its derivative formations involve reactions with phenyl isothiocyanate and active halogen-containing compounds (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Biological Activities
- Antimicrobial Activity : Pyrimidine derivatives related to this compound have been synthesized and shown to have significant antimicrobial properties. These compounds were created via one-pot synthesis and evaluated for their effectiveness against various microbial strains (Rathod & Solanki, 2018).
- Antioxidant and Anti-inflammatory Properties : Derivatives synthesized from this compound have displayed potent antioxidant and anti-inflammatory activities. These activities were evaluated against specific biochemical markers, showcasing the compound's potential in therapeutic applications (Shehab, Abdellattif, & Mouneir, 2018).
Chemical and Structural Studies
- Chemical Structure Elucidation : The chemical structures of various synthesized derivatives of this compound have been thoroughly investigated using IR, NMR, mass spectra, and elemental analyses. This provides a detailed understanding of the molecular structure and potential reactivity of these compounds (Metwally & Younes, 1986).
Applications in Heterocyclic Synthesis
- Heterocyclic Compound Synthesis : It serves as a key intermediate in the synthesis of various heterocyclic compounds, such as pyrazoles, pyridines, and pyrimidines. These processes involve complex reactions with other chemical entities, contributing to the diversity of heterocyclic chemistry (Fadda, Etman, El-Seidy, & Elattar, 2012).
Exploration of Molecular Interactions
- Molecular Docking Studies : This compound and its derivatives have been subject to in silico molecular docking studies, providing insights into their potential interactions with biological targets. These studies are crucial for understanding the mechanism of action and for the development of new pharmaceutical agents (Desai, Jadeja, & Khedkar, 2022).
properties
Product Name |
[(E)-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methylideneamino]thiourea |
---|---|
Molecular Formula |
C16H14N6S |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
[(E)-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C16H14N6S/c17-16(23)20-19-10-13-11-22(14-6-2-1-3-7-14)21-15(13)12-5-4-8-18-9-12/h1-11H,(H3,17,20,23)/b19-10+ |
InChI Key |
WYJCBSDNIANXRY-VXLYETTFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)/C=N/NC(=S)N |
SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)C=NNC(=S)N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)C=NNC(=S)N |
solubility |
0.7 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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